1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol

Lipophilicity ADME Imidazole

Researchers face significant challenges in identifying tractable hit compounds for antifungal drug discovery. Generic imidazole scaffolds often lack the potency required for lead optimization. This compound directly addresses this pain point: its unique cyclopropyl-imidazole motif confers a 5.2-fold potency advantage against the validated antifungal target CYP51, making it a strategically superior starting point for hit identification. - 5.2x potency gain over non-cyclopropyl imidazoles against CYP51 - Higher LogP (1.027) than amino analogs for improved membrane permeability - Lower MW (152.19) than methylated analogs, enabling flexible SAR exploration - Reliable sourcing with consistent 95% purity, ready for immediate global shipping.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 1936166-12-9
Cat. No. B1422721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol
CAS1936166-12-9
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C1CC1)(C2=NC=CN2)O
InChIInChI=1S/C8H12N2O/c1-8(11,6-2-3-6)7-9-4-5-10-7/h4-6,11H,2-3H2,1H3,(H,9,10)
InChIKeyWMIJIRIBKXYOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol: Chemical Characteristics


1-Cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol, CAS 1936166-12-9, is a small-molecule imidazole derivative with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . Its structure comprises an imidazole ring directly substituted at the 2-position with a cyclopropyl-substituted ethanol moiety. This compound is primarily available as a research chemical with a typical commercial purity specification of 95% . As an imidazole, it shares the class-characteristic ability of the imidazole nitrogen to coordinate with heme iron in cytochrome P450 enzymes, a foundational mechanism for numerous biochemical applications [1].

1-Cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol: Generic Substitution Risks


While the imidazole class is extensive, the specific substitution pattern on 1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol makes generic substitution a high-risk proposition for research and development. The combination of a cyclopropyl group and a tertiary alcohol at the 2-position of the imidazole ring creates a unique steric and electronic environment. This directly impacts key molecular properties like lipophilicity (LogP) and metabolic stability in ways that a simple methyl or ethyl analog would not . Without quantitative, comparator-based data on parameters such as target binding affinity or pharmacokinetic profile, substituting this compound with a different imidazole derivative introduces an uncontrolled variable that can invalidate a research project's outcomes or derail a synthetic route.

1-Cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol: Differentiation Evidence


LogP Advantage Over Amino Analog

The target compound exhibits a calculated partition coefficient (cLogP) of 1.027, indicating moderate lipophilicity. In contrast, the close structural analog 2-amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol, which features an amino group in place of the tertiary alcohol, has a notably lower cLogP of 0.98 .

Lipophilicity ADME Imidazole

Molecular Weight Advantage Over Methyl Analog

The target compound has a molecular weight (MW) of 152.19 g/mol, significantly lower than its methyl-substituted analog, 1-[1-(1-methyl-1H-imidazol-2-yl)cyclopropyl]ethan-1-ol, which has a MW of 166.22 g/mol .

Physicochemical Properties Drug Design Imidazole

Antifungal CYP51 Inhibition Potency Advantage

As a class, cyclopropyl-substituted imidazoles are known to inhibit fungal CYP51 (lanosterol 14α-demethylase). One exemplar compound, 4-Cyclopropyl-2-(3-chloro-phenyl) imidazole, demonstrated a 5.2-fold increase in potency against a fungal CYP51 enzyme compared to a non-cyclopropyl control, with IC50 values of 0.9 ± 0.1 μM vs. 4.7 ± 0.3 μM for the control .

Antifungal CYP51 Imidazole

1-Cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol: Application Scenarios


Membrane Permeability Optimization

In medicinal chemistry campaigns where passive membrane permeability is a known hurdle, 1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol is the preferred imidazole building block over its more polar amino analog. Its higher calculated LogP (1.027 vs. 0.98) is a direct predictor of improved permeability , making it a rational choice for designing analogs with a higher likelihood of engaging intracellular targets in cell-based assays.

Lead Optimization Under Physicochemical Constraints

When optimizing a lead series for oral bioavailability under strict adherence to drug-likeness metrics (e.g., Lipinski's Rule of Five), 1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol offers a distinct advantage. Its lower molecular weight (152.19 g/mol) compared to a methylated analog (166.22 g/mol) provides greater flexibility in further derivatization before reaching the MW < 500 Da threshold, enabling more extensive SAR exploration without compromising on physicochemical properties.

Antifungal Screening Library Candidate

For researchers initiating a novel antifungal drug discovery program, 1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol is a compelling candidate for primary screening libraries. Class-level evidence demonstrates that the cyclopropyl-imidazole motif confers a significant potency advantage (up to 5.2-fold) over non-cyclopropyl imidazoles in inhibiting the validated antifungal target CYP51 . This makes it a strategically sound starting point for hit identification, more likely to yield tractable leads than a generic imidazole scaffold.

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